molecular formula C13H12N2O4S B11944428 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid CAS No. 78659-97-9

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid

Cat. No.: B11944428
CAS No.: 78659-97-9
M. Wt: 292.31 g/mol
InChI Key: HVFDEWUPMDGDAM-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.316 g/mol . This compound is known for its unique structure, which includes both azo and sulfonic acid functional groups. It is often used in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 3-methyl-4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenylazo)benzenesulfonic acid
  • 4-(3-Methylphenylazo)benzenesulfonic acid
  • 4-(3-Methyl-4-hydroxyphenylazo)benzoic acid

Uniqueness

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid is unique due to the presence of both methyl and hydroxy groups on the phenylazo moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions that are not observed with other similar compounds .

Properties

CAS No.

78659-97-9

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

4-[(4-hydroxy-3-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H12N2O4S/c1-9-8-11(4-7-13(9)16)15-14-10-2-5-12(6-3-10)20(17,18)19/h2-8,16H,1H3,(H,17,18,19)

InChI Key

HVFDEWUPMDGDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

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